molecular formula C14H22N2 B5777814 1-ethyl-4-(3-methylbenzyl)piperazine

1-ethyl-4-(3-methylbenzyl)piperazine

Cat. No. B5777814
M. Wt: 218.34 g/mol
InChI Key: LBUSHCOBJIVLJL-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-methylbenzyl)piperazine, commonly known as EMBP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of EMBP is not fully understood, but it is believed to act by binding to and modulating various receptors in the brain, including dopamine and serotonin receptors. It has also been found to inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
EMBP has been found to exhibit a range of biochemical and physiological effects, including antitumor, antipsychotic, and antidepressant effects. It has also been shown to modulate the immune system and exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using EMBP in lab experiments is its ability to exhibit multiple pharmacological effects, making it a versatile compound for drug development. However, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on EMBP. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of psychiatric disorders. Further research is also needed to explore the potential side effects and toxicity of EMBP.

Synthesis Methods

EMBP can be synthesized using various methods, including the reaction of 1-ethylpiperazine with 3-methylbenzyl chloride under basic conditions. Another method involves the reaction of 1-ethylpiperazine with 3-methylbenzaldehyde in the presence of a reducing agent, such as sodium borohydride.

Scientific Research Applications

EMBP has been extensively studied for its potential applications in the treatment of various diseases, including cancer, schizophrenia, and depression. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, EMBP has been shown to have antipsychotic and antidepressant effects by modulating neurotransmitter systems in the brain.

properties

IUPAC Name

1-ethyl-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-15-7-9-16(10-8-15)12-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUSHCOBJIVLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5264011

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